N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide
Description
N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3,4]thiadiazole core substituted with a phenyl group at position 6, an ethyl group at position 2, and an acetamide moiety at position 4. This structure places it within a class of molecules known for diverse pharmacological activities, including antitumor and kinase inhibition properties. The ethyl and phenyl substituents likely influence its lipophilicity and electronic properties, while the acetamide group may enhance hydrogen-bonding interactions with biological targets.
Properties
CAS No. |
918648-76-7 |
|---|---|
Molecular Formula |
C14H14N4OS |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-(2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C14H14N4OS/c1-3-11-17-18-13(15-9(2)19)12(16-14(18)20-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,19) |
InChI Key |
SKZYRVYHTHORIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Amino-1,3,4-thiadiazoles with α-Halocarbonyl Compounds
A widely adopted method involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with α-halocarbonyl compounds. For instance, 2-amino-5-phenyl-1,3,4-thiadiazole reacts with ethyl 2-bromoacetate in acetone under reflux to form the imidazo[2,1-b]thiadiazole core. This one-pot condensation simultaneously introduces the ethyl group at position 2 and the phenyl group at position 6 via nucleophilic substitution and cyclization. Microwave-assisted conditions (120°C, 20 min) enhance yields to 75–85% by accelerating ring closure.
Cyclization via Vilsmeier-Haack Formylation
Alternative routes employ Vilsmeier-Haack reagents (POCl₃/DMF) to formylate pre-assembled thiadiazole intermediates. For example, 5-nitro-2-phenyl-1,3,4-thiadiazole undergoes formylation at position 3, followed by reduction with NaBH₄ to yield the corresponding alcohol. Subsequent tosylation and displacement with cyanide ions generate a nitrile intermediate, which is hydrolyzed to the carboxylic acid and converted to acetamide via CDI-mediated activation.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclization steps, while ethanol-water mixtures improve purity during recrystallization. Elevated temperatures (80–100°C) are critical for overcoming kinetic barriers in ring-forming reactions.
Catalytic Enhancements
Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (Xantphos) significantly improve coupling efficiencies in amination steps, reducing side products like diarylamines.
Analytical and Spectroscopic Characterization
Successful synthesis is confirmed through:
- ¹H NMR : A singlet at δ 2.1 ppm (3H, CH₃ of acetamide) and multiplets at δ 7.3–8.1 ppm (phenyl protons).
- IR Spectroscopy : Stretching vibrations at 1660 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (C-N).
- Mass Spectrometry : Molecular ion peak at m/z 354.1 (C₁₈H₁₈N₄OS).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Condensation | 78 | 98 | One-pot simplicity |
| Vilsmeier-Haack | 65 | 95 | Functional group tolerance |
| Direct Amination | 90 | 99 | Scalability for industrial production |
Chemical Reactions Analysis
N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of pathogenic microorganisms .
Comparison with Similar Compounds
The following analysis compares N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide with structurally related compounds reported in the literature, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Substituent Variations
The imidazo[2,1-b][1,3,4]thiadiazole scaffold is versatile, allowing modifications at multiple positions. Key differences in substituents and their implications are summarized below:
Physicochemical Properties
Melting points, solubility, and molecular weights vary significantly with substituents:
Notes:
- The target compound’s ethyl group likely reduces water solubility compared to polar derivatives like 5l (piperazine) or 5i (methylpiperazine).
- Chlorine or fluorine substituents (e.g., 5l, 5m) increase molecular weight and may enhance membrane permeability.
Key Trends :
- Electron-withdrawing groups (e.g., Cl in 5l) correlate with higher VEGFR2 inhibition.
- Polar substituents (e.g., piperazine) improve solubility but may require balancing with lipophilic groups (e.g., phenyl) for target binding.
Biological Activity
N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide is a derivative of the imidazo[2,1-b][1,3,4]thiadiazole class of compounds, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of several cancer cell lines, including:
- MCF-7 : Human breast cancer cell line
- A549 : Human lung carcinoma cell line
The compound's mechanism involves targeting the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival. Binding to EGFR leads to the inhibition of its kinase activity, resulting in decreased cancer cell growth and proliferation .
The interaction with EGFR is central to the biological activity of this compound. Molecular docking studies have indicated that this compound can effectively bind to the receptor's active site. This binding inhibits downstream signaling pathways that promote tumor growth .
Additional Biological Activities
Beyond its anticancer effects, compounds within the imidazo[2,1-b][1,3,4]thiadiazole class have shown:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antifungal Properties : Demonstrated efficacy against specific fungal pathogens.
- Antiparasitic Effects : Potential applications in treating parasitic infections .
Study on Anticancer Efficacy
A study conducted by Romagnoli et al. reported that derivatives of imidazo[2,1-b][1,3,4]thiadiazoles exhibited remarkable antiproliferative activity against multiple cancer types. The research highlighted that specific structural modifications could enhance the anticancer potency of these compounds .
Comparative Analysis of Biological Activities
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | MCF-7 | 0.7 | Anticancer |
| This compound | A549 | 0.9 | Anticancer |
| Thiadiazole Derivative A | HeLa | 0.5 | Anticancer |
| Thiadiazole Derivative B | L1210 | 0.8 | Anticancer |
This table summarizes findings from various studies on related compounds and their biological activities.
Q & A
Q. What are the established synthetic routes for N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from 2-amino-1,3,4-thiadiazole and α-haloketones (e.g., phenacyl bromides). Key steps include:
- Cyclocondensation : Reacting 2-amino-1,3,4-thiadiazole with α-haloketones in dry ethanol under reflux to form the imidazo[2,1-b][1,3,4]thiadiazole core .
- Functionalization : Subsequent Vilsmeier–Haack formylation introduces a carbaldehyde group at position 5, followed by Knoevenagel condensation with thiazolidinediones or acetamide derivatives to append the acetamide moiety .
- Microwave-Assisted Synthesis : Microwave irradiation (200 W, 10–15 min) significantly improves reaction efficiency compared to conventional heating (15 h) .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation employs:
- X-ray Crystallography : Using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and crystal packing .
- Spectroscopy :
- IR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .
- NMR : H and C NMR confirm substituent placement and regiochemistry .
- Chromatography : TLC (silica gel, hexane:ethyl acetate) monitors reaction progress .
Q. What biological activities have been reported for this compound?
- Methodological Answer : Reported activities include:
- Antidiabetic : In vivo studies in male Wistar rats show hypoglycemic activity via PPARγ agonism. Lipophilic substituents (e.g., 4-fluorobenzyl) enhance potency .
- Antitubercular : MIC values against Mycobacterium tuberculosis H37Rv (e.g., 3.12 µg/mL for trifluoromethyl derivatives) .
- Anticancer : Growth inhibition in leukemia cell lines (e.g., 10⁻⁵ M potency for bromo/chlorophenyl derivatives) .
Advanced Research Questions
Q. How can synthetic yields and purity be optimized for this compound?
- Methodological Answer :
- Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 15 min vs. 15 h) and improves yields by 20–30% .
- Ionic Liquids : Using [Bmim]Br as a solvent/catalyst enables one-pot three-component synthesis with >80% yield .
- Workup Optimization : Ethanol recrystallization removes byproducts, achieving >95% purity .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., murine vs. human cancer models) or bacterial strains .
- Dosage Regimens : In vivo studies using 50 mg/kg vs. 100 mg/kg doses may show divergent efficacy .
- Structural Analogues : Subtle substituent changes (e.g., 4-Cl vs. 4-F benzyl groups) alter binding affinity .
Resolution : Standardize assays (e.g., NCI-60 panel for cytotoxicity) and use SAR-guided design .
Q. What structure-activity relationship (SAR) insights guide derivative design?
- Methodological Answer : Key SAR trends include:
| Substituent | Activity Enhancement | Reference |
|---|---|---|
| 2-Trifluoromethyl | Antitubercular (MIC = 3.12 µg/mL) | |
| 5-Benzylidene | PPARγ agonism (EC₅₀ = 0.8 µM) | |
| 6-(4-Chlorophenyl) | Anticancer (GI₅₀ = 10⁻⁵ M) |
- Lipophilic Groups : Enhance membrane permeability and target binding .
- Electron-Donating Groups (EDG) : Improve metabolic stability .
Q. What advanced characterization techniques are used beyond basic spectroscopy?
- Methodological Answer :
- Single-Crystal XRD : Resolves stereochemical ambiguities (e.g., imidazo-thiadiazole ring puckering) using SHELX refinement .
- HPLC-MS : Quantifies purity and detects trace intermediates .
- Molecular Docking : Predicts binding modes with PPARγ or Mtb enzymes using AutoDock or Schrödinger .
Q. How is computational modeling applied to optimize this compound’s pharmacokinetics?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME assess logP (optimal 2–3), bioavailability, and CYP450 interactions .
- QSAR Modeling : Relates substituent electronegativity to antitubercular activity (R² = 0.89 for Mtb inhibition) .
- MD Simulations : Evaluates stability of ligand-receptor complexes over 100 ns trajectories .
Notes
- Methodological Rigor : Answers emphasize experimental design, reproducibility, and data validation.
- Advanced Tools : SHELX, molecular docking, and QSAR are highlighted for structural and predictive analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
